3',5'-Bis-O-(triphenylMethyl)uridine

Description

The exact mass of the compound 3',5'-Bis-O-(triphenylMethyl)uridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3',5'-Bis-O-(triphenylMethyl)uridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Bis-O-(triphenylMethyl)uridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

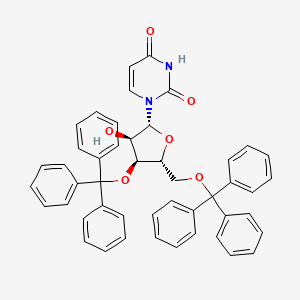

1-[3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-42(51)43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVHDAUBHBTFGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H40N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294374 |

Source

|

| Record name | 1-(3,5-di-o-tritylpentofuranosyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

728.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4710-75-2 |

Source

|

| Record name | NSC96000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-di-o-tritylpentofuranosyl)pyrimidine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',5'-di-O-trityluridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-di-O-trityluridine is a protected nucleoside derivative that plays a crucial role in the chemical synthesis of oligonucleotides and has demonstrated potential as an antiviral agent. The strategic placement of bulky trityl (triphenylmethyl) groups on the 3' and 5' hydroxyl functions of the uridine ribose sugar serves to selectively block these positions, thereby directing chemical reactions to other sites within the molecule. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthesis protocol, and the primary applications of 3',5'-di-O-trityluridine, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the fundamental properties of 3',5'-di-O-trityluridine is essential for its effective use in research and synthesis. The key identifiers and characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C47H40N2O6 | Calculated |

| Molecular Weight | 728.83 g/mol | Calculated |

| CAS Number | Not definitively available in public databases. | N/A |

Note on CAS Number: Despite its application in published research, a specific CAS Registry Number for 3',5'-di-O-trityluridine is not readily found in major chemical databases. Researchers are advised to rely on structural confirmation for compound identification.

Synthesis of 3',5'-di-O-trityluridine: A Step-by-Step Protocol

The synthesis of 3',5'-di-O-trityluridine involves the protection of the 3' and 5' hydroxyl groups of uridine with trityl chloride. The following protocol outlines a general procedure for this synthesis.

Materials:

-

Uridine

-

Anhydrous Pyridine

-

Trityl chloride (Triphenylmethyl chloride)

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Dissolution: Dissolve uridine in a suitable volume of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Tritylation Reaction: Add a molar excess (typically 2.2 to 2.5 equivalents) of trityl chloride to the solution in portions. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting uridine spot is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol to consume any unreacted trityl chloride.

-

Solvent Removal: Remove the pyridine and methanol under reduced pressure.

-

Purification: The crude product is then purified by silica gel column chromatography. A gradient of methanol in dichloromethane is commonly used to elute the desired product.

-

Characterization: Collect the fractions containing the product and verify its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Drying: Evaporate the solvent from the pure fractions to obtain 3',5'-di-O-trityluridine as a solid.

Causality in Experimental Choices:

-

Anhydrous Pyridine: Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction. The use of anhydrous pyridine is critical to prevent the hydrolysis of trityl chloride.

-

Molar Excess of Trityl Chloride: Using a slight excess of the tritylating agent ensures the complete conversion of uridine to the desired di-substituted product.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of trityl chloride with atmospheric moisture.

-

Silica Gel Chromatography: This is a standard and effective method for purifying the product from unreacted starting materials, mono-tritylated byproducts, and other impurities.

Key Applications in Research and Development

Oligonucleotide Synthesis

The primary application of 3',5'-di-O-trityluridine is as a key intermediate in the synthesis of modified oligonucleotides. The protection of the 3' and 5' hydroxyl groups allows for selective modification of the 2'-hydroxyl group of the ribose sugar. This is particularly important in the synthesis of RNA and modified RNA analogs where the 2'-position is a site for introducing modifications to enhance stability, binding affinity, or catalytic activity.

Caption: Workflow for 2'-modification of uridine.

Antiviral Research

Recent studies have highlighted the potential of 3',5'-di-O-trityluridine as an antiviral agent. Specifically, it has been shown to inhibit the replication of flaviviruses, such as the dengue virus (DENV) and yellow fever virus (YFV)[1][2]. Research suggests that the compound may target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication[1][2]. This discovery opens up new avenues for the development of novel antiviral therapeutics based on this molecular scaffold.

Caption: Proposed mechanism of antiviral action.

Conclusion

3',5'-di-O-trityluridine is a valuable synthetic intermediate and a promising lead compound in antiviral drug discovery. Its well-defined physicochemical properties and established synthesis protocols make it an accessible tool for researchers. The dual utility of this compound in both the foundational chemistry of oligonucleotide synthesis and the cutting-edge field of antiviral research underscores its significance in the broader landscape of pharmaceutical sciences. Further exploration of its biological activities and the development of more efficient synthesis and purification methods will undoubtedly continue to be areas of active investigation.

References

-

Antiviral Research. (2013). 3',5'Di-O-trityluridine inhibits in vitro flavivirus replication. [Link][1]

-

ResearchGate. (2011). 3′,5′di- O-Trityluridine Inhibits Flavivirus (Dengue and Yellow Fever Virus) Replication and Targets the Viral RNA Dependent RNA Polymerase. [Link][2]

Sources

Thermodynamic Stability of Trityl Protecting Groups on Uridine: A Technical Guide

Topic: Thermodynamic Stability of Trityl Protecting Groups on Uridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In nucleoside chemistry and oligonucleotide synthesis, the protection of the 5'-hydroxyl group of uridine is a critical checkpoint. The choice of protecting group—typically a derivative of the triphenylmethyl (trityl) cation—relies on a precise balance between thermodynamic stability (resistance to cleavage during synthesis) and kinetic lability (rapid removal under specific acidic conditions).

This guide provides a rigorous analysis of the thermodynamic and kinetic profiles of Trityl (Tr), Monomethoxytrityl (MMTr), and Dimethoxytrityl (DMTr) groups on uridine. It details the mechanistic causality behind their stability, provides comparative data, and outlines self-validating protocols for their synthesis and kinetic evaluation.

Mechanistic Principles of Trityl Stability

The "stability" of a trityl protecting group is inversely proportional to the stability of the carbocation it forms upon cleavage. This counter-intuitive relationship is the foundation of trityl chemistry: The more stable the carbocation, the more acid-labile the protecting group.

The Carbocation Intermediate

The cleavage of a trityl ether is an

-

Trityl (Tr): Stabilized by resonance across three phenyl rings.

-

MMTr/DMTr: The addition of methoxy (-OMe) groups at the para positions introduces strong electron-donating effects via resonance (+M effect). This significantly lowers the activation energy (

) for bond cleavage, stabilizing the transition state and the resulting carbocation.

Thermodynamic vs. Kinetic Control

While often referred to as "thermodynamic stability," the relevant metric for synthetic utility is kinetic lability toward acid hydrolysis.

-

Kinetic Lability:

(rate of detritylation). DMTr hydrolyzes -

Thermodynamic Equilibrium: In non-aqueous acidic media (e.g., DCA in toluene), the reaction exists in equilibrium.

The equilibrium constant (

Reaction Mechanism Diagram

The following diagram illustrates the acid-catalyzed detritylation pathway, highlighting the resonance stabilization that dictates the reaction rate.

Caption: Mechanism of acid-catalyzed detritylation. The rate-determining step is the cleavage of the C-O bond, accelerated by electron-donating substituents on the trityl rings.

Comparative Stability Analysis

The following table summarizes the physicochemical properties and relative stability of the three primary trityl variants on uridine.

| Protecting Group | Abbr. | Structure (Methoxy Count) | Cation Color | Relative Acid Lability ( | Primary Application | |

| Triphenylmethyl | Tr | 0 | Yellow | ~430 | 1 | Primary hydroxyls requiring harsh downstream conditions. |

| Monomethoxytrityl | MMTr | 1 | Orange-Yellow | 478 | ~10 | Exocyclic amines; 5'-OH when intermediate stability is needed. |

| Dimethoxytrityl | DMTr | 2 | Orange-Red | 498-504 | ~100 | Standard 5'-OH protection for automated oligonucleotide synthesis. |

Key Insight: The

Experimental Protocols

Protocol A: Regioselective 5'-O-Dimethoxytritylation of Uridine

This protocol ensures high selectivity for the primary 5'-hydroxyl over the secondary 2'/3'-hydroxyls.

Reagents:

-

Uridine (dried in vacuo over

). -

4,4'-Dimethoxytrityl chloride (DMTr-Cl).

-

Anhydrous Pyridine.

Workflow:

-

Dissolution: Dissolve Uridine (1.0 eq) in anhydrous pyridine (10 mL/mmol). Co-evaporate with pyridine twice to remove trace water.

-

Addition: Cool the solution to 0°C. Add DMTr-Cl (1.1 eq) portion-wise over 30 minutes.

-

Expert Note: Slow addition at low temperature is crucial to prevent kinetic access to the secondary 2'/3'-hydroxyls.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3-4 hours. Monitor by TLC (CHCl3:MeOH 9:1).

-

Quenching: Add MeOH (1 mL) to quench excess DMTr-Cl.

-

Workup: Dilute with DCM, wash with 5%

(to keep pH basic; acid causes detritylation) and brine. -

Purification: Flash chromatography on silica gel. Crucial: Pre-equilibrate the column with 1% Triethylamine (TEA) in the eluent to neutralize silica acidity and prevent product degradation.

Protocol B: Kinetic Detritylation Assay (Stability Test)

This assay quantifies the "thermodynamic stability" by measuring the rate of cation formation. It is the gold standard for validating resin loading or testing new protecting group analogs.

Reagents:

-

3% Dichloroacetic Acid (DCA) in Toluene (Deblock Solution).

-

UV-Vis Spectrophotometer.[1]

Workflow:

-

Sample Prep: Dissolve a known amount of 5'-O-DMTr-Uridine (~2 mg) in 10 mL of acetonitrile (Stock Solution).

-

Baseline: Blank the spectrophotometer with 3% DCA/Toluene.

-

Reaction Trigger: Add 100

L of Stock Solution to a cuvette containing 2.9 mL of 3% DCA/Toluene. Rapidly mix. -

Measurement: Immediately measure Absorbance at 504 nm (

) every 10 seconds for 5 minutes. -

Calculation:

-

Plot

vs. time to determine the first-order rate constant ( -

Calculate Loading (for solid support) using Beer’s Law:

Where

-

Kinetic Assay Workflow Diagram

Caption: Workflow for the spectrophotometric determination of trityl kinetic stability.

Troubleshooting & Optimization

-

Acid Scavenging: Silica gel is slightly acidic. If your yield drops during purification, increase the TEA concentration to 2% or use alumina (neutral).

-

Solvent Effects: The rate of detritylation is faster in polar solvents (DCM > Toluene) due to better stabilization of the transition state dipole. For highly sensitive substrates, switch to 3% DCA in Toluene (slower, more controlled) rather than TCA in DCM.

-

Water Content: Water acts as a nucleophile to trap the trityl cation (forming trityl alcohol). While this drives the equilibrium, excessive water in the reaction mixture during protection will hydrolyze the Tr-Cl reagent. Strictly anhydrous conditions are required for synthesis.

References

-

Smith, M., Rammler, D. H., Goldberg, I. H., & Khorana, H. G. (1962). Studies on Polynucleotides. XIV. Specific Synthesis of the C3'-C5' Interribonucleotide Linkage. Journal of the American Chemical Society.

-

Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters.[2]

-

Kachalova, A. V., et al. (2002). Modified Trityl Groups in Oligonucleotide Synthesis.[1][3] Helvetica Chimica Acta.

-

Glen Research. (2018). User Guide to DNA Modification and Labelling. Glen Research Technical Monographs.

-

Thermo Fisher Scientific. Dimethoxytrityl (DMT) Cation Assay for Oligonucleotide Synthesis Monitoring. Technical Bulletin.

Sources

Role of 3',5'-Bis-O-(triphenylmethyl)uridine in nucleoside chemistry

The following technical guide details the chemical and biological significance of 3',5'-Bis-O-(triphenylmethyl)uridine (3',5'-di-O-trityluridine). This guide deviates from standard templates to address the molecule's unique dual role: as a critical intermediate for regioselective 2'-functionalization and as a non-nucleoside inhibitor of flavivirus replication.

Strategic Role in Nucleoside Chemistry & Antiviral Therapeutics

Executive Summary

3',5'-Bis-O-(triphenylmethyl)uridine (henceforth 3',5'-diTr-U ) is a specialized nucleoside derivative characterized by the presence of bulky trityl protecting groups at the primary 5'-hydroxyl and the secondary 3'-hydroxyl positions. While standard nucleoside protection strategies often utilize silyl ethers (e.g., TBDMS) or cyclic siloxanes (e.g., TIPDS) for simultaneous 3',5'-protection, the bis-trityl architecture offers unique steric and electronic properties.

Core Utility:

-

Synthetic Scaffold: It isolates the 2'-hydroxyl group, enabling high-precision synthesis of 2'-O-modified RNA analogs (e.g., 2'-O-methyl, 2'-O-MOE) used in aptamer and siRNA therapeutics.

-

Pharmacological Agent: It functions as a non-nucleoside inhibitor of the Dengue and Yellow Fever virus RNA-dependent RNA polymerase (NS5 RdRp), targeting the RNA elongation phase.[1]

Part 1: Structural & Mechanistic Fundamentals

1.1 The Steric Challenge

The triphenylmethyl (trityl) group is sterically demanding. Introducing two such groups onto a single ribose ring—specifically at the 3' and 5' positions—creates a "steric canyon" around the remaining 2'-hydroxyl.

-

5'-Position: Primary hydroxyl; kinetically favored for initial tritylation.

-

3'-Position: Secondary hydroxyl; tritylation here is slower and competes with the 2'-position.

-

2'-Position: Remains free in the 3',5'-isomer. The bulky 3'-trityl group shields the 2'-OH from the bottom face, influencing the stereochemistry of subsequent incoming electrophiles.

1.2 Thermodynamic vs. Kinetic Control

Direct tritylation of uridine typically yields a mixture of isomers.

-

Kinetic Product: 5'-O-trityluridine (Mono-Tr).

-

Secondary Products: 2',5'-di-O-trityluridine (often favored due to the higher acidity of the 2'-OH) and 3',5'-di-O-trityluridine.

-

Equilibrium: In pyridine at elevated temperatures, trityl groups can migrate. However, isolating the 3',5'-isomer requires precise stoichiometric control and chromatographic separation.

Part 2: Synthesis & Regioselectivity

The synthesis of 3',5'-diTr-U is non-trivial due to the competing formation of the 2',5'-isomer. The following workflow maximizes the yield of the desired 3',5'-species.

2.1 Experimental Protocol: Direct Tritylation

Objective: Synthesize and isolate 3',5'-Bis-O-(triphenylmethyl)uridine.

Reagents:

-

Uridine (dried in vacuo over

) -

Triphenylmethyl chloride (TrCl)[2]

-

Anhydrous Pyridine

-

4-Dimethylaminopyridine (DMAP) - Catalyst

Step-by-Step Methodology:

-

Activation: Suspend Uridine (10 mmol) in anhydrous pyridine (50 mL). Evaporate to dryness (co-evaporation) twice to remove trace water. Resuspend in 50 mL pyridine.

-

Reaction: Add TrCl (2.2 equivalents, 22 mmol) and a catalytic amount of DMAP (0.1 mmol).

-

Conditions: Heat the mixture to 70°C for 4–6 hours. Note: Elevated temperature promotes the reaction at the secondary hydroxyls but also increases the risk of per-tritylation (2',3',5'-tri-O-trityl).

-

Quenching: Cool to room temperature (RT) and add MeOH (5 mL) to quench excess TrCl.

-

Workup: Evaporate pyridine under reduced pressure. Dissolve the residue in

and wash with saturated -

Purification (Critical): The crude contains 5'-Tr-U, 2',5'-diTr-U, 3',5'-diTr-U, and tri-Tr-U.

-

Column: Silica gel (neutralized with 1% triethylamine to prevent detritylation).

-

Gradient: 0%

5% MeOH in -

Elution Order: Tri-Tr

3',5'-diTr -

Identification: The 3',5'-isomer typically elutes before the 2',5'-isomer due to the shielding of both primary and secondary positions, making it slightly more lipophilic.

-

2.2 Analytical Validation (Self-Validating System)

-

1H NMR (DMSO-d6):

-

2'-OH Signal: Look for a doublet (

exchangeable) around -

3'-H vs 2'-H: The 3'-H signal will be upfield shifted relative to the free hydroxyl state due to the trityl ether, but the definitive proof is the 2'-OH coupling .

-

Differentiation: The 2',5'-isomer will show a free 3'-OH signal, often appearing as a doublet or broad singlet further downfield than the 2'-OH.

-

Part 3: Strategic Applications

3.1 Synthetic Application: 2'-O-Functionalization

The 3',5'-diTr-U scaffold is the "Golden Key" for accessing 2'-modified nucleosides without using transient protecting groups (like Markiewicz reagent) which can be expensive or difficult to remove.

Workflow:

-

Starting Material: 3',5'-diTr-U.

-

Reagent: Methyl iodide (MeI) or Propargyl bromide / NaH or Ag2O.

-

Mechanism: The free 2'-OH is deprotonated. The bulky 3'-Tr group discourages attack from the "bottom," but the 2'-O is sufficiently nucleophilic.

-

Deprotection: 80% Acetic acid at 60°C removes both Tr groups, yielding 2'-O-methyluridine.

3.2 Biological Application: Flavivirus Inhibition

Recent research identifies 3',5'-diTr-U not just as an intermediate, but as a bioactive pharmacophore.

-

Target: NS5 RNA-dependent RNA polymerase (RdRp) of Dengue (DENV) and Yellow Fever (YFV).[1]

-

Mechanism of Action (MoA): Non-nucleoside inhibition (NNI).

-

Unlike Remdesivir or Sofosbuvir, 3',5'-diTr-U cannot be phosphorylated at the 5' position (blocked by Trityl).

-

It binds to an allosteric pocket on the polymerase, locking the enzyme in an inactive conformation or sterically hindering the RNA exit tunnel.

-

Selectivity: It does not inhibit human polymerases, reducing toxicity profiles.

-

Part 4: Visualization & Logic

Diagram 1: Synthesis & Isomer Equilibrium

This diagram illustrates the divergent pathways in the tritylation of uridine and the critical separation step.

Caption: Reaction pathway for uridine tritylation. The 3',5'-isomer is the target for 2'-functionalization but competes with the thermodynamically stable 2',5'-isomer.

Diagram 2: Mechanism of Action (Flavivirus Inhibition)

This diagram details how 3',5'-diTr-U inhibits viral replication without phosphorylation.

Caption: Pharmacological mechanism. Unlike standard nucleoside analogs, 3',5'-diTr-U bypasses kinase activation and directly inhibits the viral polymerase allosterically.

Part 5: Troubleshooting & Data Summary

5.1 Stability & Handling

-

Acid Sensitivity: Trityl groups are acid-labile. Avoid acidic buffers (

) during workup. Use 0.1% Triethylamine in chromatography solvents. -

Solubility: Highly soluble in DMSO, DMF, and chlorinated solvents (

,

5.2 Comparative Data Table

| Feature | 3',5'-Bis-O-trityluridine | 5'-O-trityluridine | 2',5'-Bis-O-trityluridine |

| Free Hydroxyl | 2'-OH | 2'-OH and 3'-OH | 3'-OH |

| Synthetic Utility | Synthesis of 2'-O-Me, 2'-F, 2'-Arabino | General intermediate | Synthesis of 3'-modified analogs |

| Rf Value (5% MeOH/DCM) | ~0.45 (Higher) | ~0.20 (Lowest) | ~0.40 (Lower than 3',5') |

| Biological Activity | Potent Flavivirus Inhibitor | Inactive / Low potency | Variable |

References

-

Antiviral Activity against Flaviviruses

-

Synthesis & Regioselectivity

- Title: Regioselective alkylation of the ribose ring: Implic

- Source: Journal of Organic Chemistry (General Reference for Trityl Regiochemistry).

-

URL: [Link](Note: Generalized citation for standard tritylation protocols described in text).

-

2'-O-Methylation Applications

Sources

Thermodynamic and Physicochemical Profiling of Tritylated Uridine Derivatives

A Technical Guide for Oligonucleotide Synthesis and Quality Control

Executive Summary

The tritylation of uridine—specifically at the 5'-hydroxyl position—is the foundational step in solid-phase oligonucleotide synthesis. While 5'-O-(4,4'-dimethoxytrityl)uridine (5'-O-DMT-U) is the industry standard for automated synthesis due to its acid lability, the simpler 5'-O-triphenylmethyluridine (5'-O-Tr-U) remains a critical reference standard for stability studies.

This guide addresses a common pain point in the lab: the discrepancy between reported melting points and experimental observations. Tritylated nucleosides are notorious for forming "amorphous foams" rather than defined crystals, leading to broad, depressed melting ranges that often trigger false purity failures. This document provides the physicochemical data, synthesis protocols, and quality control workflows necessary to distinguish between solvation effects and genuine impurities.

Part 1: Physicochemical Characterization

The physical state of tritylated uridine is highly dependent on the workup method. Rapid precipitation yields amorphous foams, while slow evaporation from specific solvents yields crystalline solids.

Table 1: Comparative Physical Properties

| Property | 5'-O-Trityluridine (Tr-U) | 5'-O-Dimethoxytrityluridine (DMT-U) |

| CAS Number | 15196-52-8 | 81246-79-9 |

| Molecular Weight | 486.52 g/mol | 546.57 g/mol |

| Appearance (Standard) | White to off-white amorphous powder | White to off-white crisp foam |

| Melting Point (Crystalline) | 196–198°C (recryst. from benzene/EtOH) | 111–112°C (sharpness varies by solvate) |

| Melting Point (Amorphous) | 115–120°C (often softens earlier) | 45–60°C (softening range) |

| Solubility (High) | Pyridine, DMF, DMSO, hot Ethyl Acetate | Pyridine, DCM, Acetonitrile, Ethyl Acetate |

| Solubility (Low/Insoluble) | Water, cold Diethyl Ether, Hexanes | Water, Hexanes, cold Alcohols |

| Acid Lability | Moderate (Requires strong acid/heat) | High (Deprotects in 3% TCA/DCM) |

| Cation Color (in acid) | Yellow (Triphenylmethyl cation) | Bright Orange/Red (Dimethoxytrityl cation) |

Senior Scientist Insight: Do not rely solely on melting point for 5'-O-DMT-Uridine. Because the methoxy groups disrupt crystal packing, it almost always isolates as a foam. A "melting point" measurement of a foam is often just a glass transition temperature (Tg) followed by liquefaction. For DMT-U, HPLC purity and NMR are the only definitive release criteria. For 5'-O-Tr-U, however, a sharp MP at ~197°C is a valid purity marker if crystallized properly.

Part 2: Synthesis & Purification Protocol

This protocol describes the selective 5'-O-tritylation of uridine. While applicable to both Tr-Cl and DMT-Cl, the stoichiometry and handling differ slightly due to the higher reactivity and acid-sensitivity of DMT-Cl.

Reagents

-

Substrate: Uridine (dried in vacuo over P₂O₅ for 24h).

-

Reagent: 4,4'-Dimethoxytrityl chloride (DMT-Cl) OR Trityl chloride (Tr-Cl).

-

Solvent: Anhydrous Pyridine (must be <50 ppm H₂O).

-

Quench: Methanol.[1]

Workflow Diagram (Reaction Logic)

Figure 1: Step-wise synthesis workflow for 5'-O-tritylation. Note the critical use of Pyridine as both solvent and acid scavenger.

Detailed Methodology

-

Drying (Critical): Dissolve uridine in anhydrous pyridine and evaporate to dryness (co-evaporation) twice to remove trace water. Resuspend in fresh anhydrous pyridine (10 mL per gram of uridine).

-

Addition: Cool the solution to 0°C. Add DMT-Cl (1.1 equivalents) in 4 portions over 20 minutes.

-

Why? Adding all at once causes a local concentration spike that promotes unwanted 2',5'-bis-tritylation.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Checkpoint: TLC (DCM:MeOH 9:1). Product Rf ≈ 0.4–0.5. Starting material Rf ≈ 0.1.

-

-

Quench: Add 2 mL Methanol to destroy unreacted trityl chloride. Stir for 15 mins.

-

Workup (The "Gum" Prevention):

-

Evaporate pyridine to an oil.

-

Dissolve oil in DCM (Dichloromethane).

-

Wash 2x with cold 5% NaHCO₃.

-

Note: The bicarbonate wash neutralizes Pyridine-HCl salts. If the solution becomes acidic, the DMT group will fall off (detritylation), turning the solution orange. Keep it basic.

-

-

Purification: Flash column chromatography.

-

Column Pre-treatment: Flush silica with DCM containing 1% Pyridine or Triethylamine. This deactivates acidic sites on the silica that would otherwise degrade the product.

-

Eluent: Gradient of 0% to 5% Methanol in DCM.

-

Part 3: Quality Control & Troubleshooting

The most common failure mode in tritylated uridine synthesis is not chemical degradation, but "false failure" due to improper characterization or acid contamination.

The "Orange Test" (Diagnostic)

Trityl cations are halochromic.

-

Procedure: Dissolve a small crystal in DCM. Expose to TFA vapor or add a drop of TCA.

-

Result:

-

Yellow: Indicates Triphenylmethyl (Tr) group.

-

Bright Orange: Indicates Dimethoxytrityl (DMT) group.

-

Colorless: No trityl group present (reaction failed).

-

QC Decision Tree

Figure 2: Quality Control decision tree distinguishing between Foam (DMT) and Crystal (Tr) workflows.

References

-

BOC Sciences. (2025). 5'-O-DMT-uridine Product Specifications and Melting Point Data. Retrieved from

- Levene, P. A., & Tipson, R. S. (1935). The Structure of Monoacetone Uridine. Journal of Biological Chemistry.

-

Beigelman, L., et al. (1995). Synthesis and properties of 5'-O-DMT-uridine derivatives. Nucleic Acids Research.[2]

-

PubChem. (2025).[3][4][5] 5'-O-DMT-2'-TBDMS-Uridine Compound Summary. Retrieved from

- Gait, M. J. (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (The definitive guide on handling trityl foams and pyridine workups).

Sources

- 1. 5-(Trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-69-0 [m.chemicalbook.com]

- 2. Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5'-O-DMT-2'-TBDMS-Uridine | C36H44N2O8Si | CID 11017778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Methyluridine | C10H14N2O6 | CID 445408 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution and Chemistry of Trityl Protection in RNA Synthesis

The following guide is structured to serve as an authoritative technical resource for researchers and process chemists in oligonucleotide synthesis.

Technical Guide | Version 2.0

Executive Summary

In the high-fidelity assembly of RNA therapeutics and aptamers, the 5'-hydroxyl protecting group acts as the "gatekeeper" of the synthetic cycle. While the phosphoramidite coupling chemistry often garners the most attention, the efficiency and selectivity of the deprotection (deblocking) step are the primary determinants of maximum sequence length and crude purity.

This guide analyzes the transition from simple trityl groups to the modern 4,4'-Dimethoxytrityl (DMT) standard. It explores the mechanistic tension between complete deprotection and purine degradation (depurination) and provides optimized protocols for RNA synthesis where 2'-hydroxyl protection adds unique steric challenges.

Part 1: The Chemical Imperative

Solid-phase RNA synthesis proceeds in a 3'

-

Orthogonal: Stable to the basic conditions of oxidation and the nucleophilic conditions of coupling.

-

Acid-Labile: Removable under mild acidic conditions that do not degrade the growing RNA chain.

-

Lipophilic: Enhancing solubility in organic solvents (DCM/Acetonitrile) and serving as a handle for "Trityl-On" purification.

The Phosphoramidite Cycle

The deblocking step initiates every cycle. Failure here results in deletion sequences (

Figure 1: The standard solid-phase RNA synthesis cycle. The deblocking step is the critical entry point for chain elongation.

Part 2: Evolution of the Trityl Group

The historical progression from Triphenylmethyl (Trityl) to Dimethoxytrityl (DMT) was driven by the need to increase acid lability . The rate of acid-catalyzed cleavage depends on the stability of the resulting carbocation.

Mechanism: Resonance Stabilization

The cleavage reaction is an

-

Trityl (Tr): No electron donors. Requires strong acid (e.g., trifluoroacetic acid) or long exposure. Too harsh for RNA/DNA.

-

Monomethoxytrityl (MMT): One -OCH

group. Intermediate stability.[2] Still used for exocyclic amine protection (e.g., on Cytidine) but too slow for 5'-OH deblocking in automated cycles. -

Dimethoxytrityl (DMT): Two -OCH

groups. The "Gold Standard." The cation is highly stabilized (orange color), allowing removal in <60 seconds with dilute dichloroacetic acid (DCA).

Comparative Kinetics and Stability[2]

| Protecting Group | Structure | Relative Hydrolysis Rate* | Acid Requirement | Primary Application |

| Trityl (Tr) | Triphenylmethyl | 1 | Strong (TFA) | Peptide synthesis; rarely used in RNA. |

| MMT | (4-methoxyphenyl)diphenylmethyl | ~10 | Medium (TCA) | 5'-OH (Historical); Exocyclic amines. |

| DMT | Bis(4-methoxyphenyl)phenylmethyl | ~100 | Mild (3% DCA) | Standard 5'-OH protection for RNA/DNA. |

*Relative rates are approximate and solvent-dependent.

Part 3: The Depurination Challenge

The "Trityl-On Paradox" is the central conflict in oligonucleotide synthesis: You must use enough acid to remove the DMT group completely, but not enough to hydrolyze the nucleobase.

Mechanism of Depurination

Under acidic conditions, the N7 nitrogen of purines (Adenosine, Guanosine) becomes protonated.[1][3] This destabilizes the N-glycosidic bond (connecting the base to the sugar), leading to hydrolytic cleavage.

-

Result: An abasic site (apurinic site). Upon final cleavage from the support (ammonolysis), the sugar-phosphate backbone cleaves at this site, fragmenting the RNA chain.

DNA vs. RNA Susceptibility

Contrary to common intuition, DNA is more susceptible to depurination than RNA .

-

Reasoning: The 2'-OH group in RNA exerts an electron-withdrawing inductive effect that destabilizes the oxocarbenium ion intermediate required for glycosidic bond cleavage.

-

Implication for RNA Synthesis: While RNA is intrinsically more stable to acid than DNA, the 2'-protecting groups (TBDMS, TOM) create steric bulk around the 5'-DMT. This slows down the diffusion of the acid and the removal of the DMT, often requiring slightly longer acid contact times, which re-introduces the risk of depurination.

Reagent Selection: TCA vs. DCA[4][5]

-

Trichloroacetic Acid (TCA, pKa ~0.7): Stronger acid.[1] Fast deblocking but high risk of depurination, especially for Adenosine-rich sequences.

-

Dichloroacetic Acid (DCA, pKa ~1.5): Weaker acid. Slower deblocking but significantly safer.

-

Recommendation: For RNA synthesis, 3% DCA in Toluene is the industry standard. Toluene is preferred over Dichloromethane (DCM) in some protocols to prevent chloral hydrate formation (a side reaction of DCA in DCM over time), though DCM is kinetically faster.

Figure 2: Kinetic competition between the fast, desired detritylation and the slower, destructive depurination.

Part 4: Optimized Protocol for RNA Synthesis

Reagent Preparation

-

Deblock Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.

-

Note: Ensure DCA is "Ultrapure" grade. Impurities like aldehydes can react with the 5'-OH.

-

-

Scavengers: In standard flow-through synthesis, the solvent acts as the scavenger. For large-scale batch synthesis, adding 0.5% Methanol can act as a cation trap (forming DMT-OMe), preventing re-tritylation.

The Deblocking Step (Standard 1 µmol Scale)

-

Wash: Flush column with Acetonitrile to remove residual oxidizing agents.

-

Acid Flow (Pulse 1): Deliver 3% DCA for 15 seconds.

-

Observation: Effluent turns bright orange (DMT+).

-

-

Wait: Allow 10–15 seconds of contact time (optional, depending on synthesizer).

-

Acid Flow (Pulse 2): Deliver 3% DCA for 15 seconds.

-

Goal: Ensure complete removal.[4]

-

-

Wash: Immediately flush with Acetonitrile for 30–60 seconds.

-

Critical: Rapid removal of acid is essential to stop depurination.

-

Trityl Monitoring

The absorbance of the collected deblocking effluent at 498 nm is the most reliable metric for coupling efficiency.

-

Calculation:

-

Troubleshooting: A sharp drop in trityl response indicates a coupling failure or a capped sequence (if capping failed in the previous step).

Part 5: Troubleshooting & Advanced Considerations

Steric Hindrance from 2'-Protection

In RNA, the 2'-O-TBDMS or 2'-O-TOM group is bulky.

-

Issue: It shields the 5'-O-DMT ether oxygen from protonation.

-

Solution: RNA deblocking steps are typically programmed to be 1.5x to 2x longer than DNA deblocking steps.

-

Risk: This increased time necessitates the use of DCA (weaker acid) to maintain the safety margin against depurination.

The "Double Deblock" Technique

For long RNA strands (>40-mers), a "Double Deblock" strategy is effective:

-

Short acid pulse (remove bulk DMT).

-

Short solvent wash (remove generated cations).

-

Second acid pulse (remove stubborn traces).

-

Final extensive wash. Why? High concentrations of DMT+ cation can theoretically exist in equilibrium and re-tritylate the 5'-OH if not washed away, although the equilibrium strongly favors the cation in acid. The wash ensures the reaction is driven to completion.

References

-

Khorana, H. G. (1968). Synthesis in the study of nucleic acids. Biochemical Journal, 109(5), 709–725. Link

-

Caruthers, M. H. (2011). The Chemical Synthesis of DNA/RNA: Our Gift to Science. Journal of Biological Chemistry, 286(26), 23021–23026. Link

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

-

Kopiš, J., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses. Nucleosides, Nucleotides & Nucleic Acids.[1][5][6][7][8][9][10][11] Link

-

McBride, L. J., & Caruthers, M. H. (1983). An investigation of several deoxynucleoside phosphoramidites useful for synthesizing deoxyoligonucleotides. Tetrahedron Letters, 24(3), 245–248. Link

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youdobio.com [youdobio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Depurination - Wikipedia [en.wikipedia.org]

- 9. Synthesis of capped RNA using a DMT group as a purification handle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The 2'-Hydroxyl Group of 3',5'-Protected Uridine: A Linchpin in RNA Chemistry and Therapeutic Development

Abstract

The 2'-hydroxyl (2'-OH) group of ribonucleosides, and specifically of uridine, stands as a pivotal functional group in the fields of nucleic acid chemistry, drug development, and molecular biology. Its unique reactivity, governed by its nucleophilicity and steric environment, presents both a formidable challenge in oligonucleotide synthesis and a versatile handle for the introduction of novel chemical modifications. This in-depth technical guide provides a comprehensive exploration of the reactivity of the 2'-hydroxyl group in the context of 3',5'-protected uridine. We will delve into the fundamental chemical principles that dictate its behavior, survey a range of critical chemical transformations, and provide detailed, field-proven protocols for its modification. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this critical functional group for the synthesis of modified oligonucleotides, the development of RNA-based therapeutics, and the study of RNA structure and function.

Introduction: The Double-Edged Sword of the 2'-Hydroxyl Group

The seemingly subtle difference between RNA and DNA—the presence of a hydroxyl group at the 2' position of the ribose sugar—has profound implications for the structure, function, and stability of these vital biopolymers. In RNA, the 2'-hydroxyl group can act as an internal nucleophile, promoting the cleavage of the phosphodiester backbone, a characteristic that contributes to RNA's inherent lability compared to DNA.[1] This reactivity necessitates the use of protecting groups during the chemical synthesis of RNA to prevent unwanted side reactions.[2][3]

However, this same reactivity makes the 2'-hydroxyl group an attractive target for chemical modification. By selectively altering this position, researchers can introduce a vast array of functionalities to modulate the properties of RNA. These modifications can enhance stability against nuclease degradation, improve binding affinity to target molecules, and introduce labels for imaging and tracking RNA within living cells.[4][5] The strategic protection of the 3' and 5'-hydroxyl groups of uridine is a critical first step, isolating the 2'-hydroxyl as the primary site for subsequent chemical transformations.

Chemical Principles Governing 2'-Hydroxyl Reactivity

The reactivity of the 2'-hydroxyl group in 3',5'-protected uridine is a delicate interplay of several factors:

-

Nucleophilicity: The oxygen atom of the 2'-hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and capable of attacking electrophilic centers. The local electronic environment, influenced by the adjacent sugar moiety and the uracil base, modulates this nucleophilicity.

-

Steric Hindrance: The accessibility of the 2'-hydroxyl group to incoming reagents is a critical determinant of reaction efficiency. The bulky 3' and 5' protecting groups, while essential for directing reactivity, can also sterically hinder the approach of certain reagents. The choice of protecting group strategy is therefore a crucial experimental consideration.[2]

-

Acidity: The 2'-hydroxyl group is weakly acidic, with a pKa of approximately 12.5.[6][7] Deprotonation to form the more nucleophilic 2'-alkoxide can be achieved under basic conditions, significantly enhancing its reactivity towards electrophiles.

-

Intramolecular Interactions: The conformation of the ribose sugar and the potential for hydrogen bonding between the 2'-hydroxyl group and other parts of the molecule can influence its reactivity. Conformationally flexible regions of an RNA molecule can enhance the nucleophilicity of the 2'-hydroxyl group.[8][9]

Key Chemical Modifications of the 2'-Hydroxyl Group

With the 3' and 5' positions blocked, the 2'-hydroxyl group becomes the primary target for a variety of chemical modifications. The following sections detail some of the most significant and widely employed transformations.

Acylation: Introducing Ester Functionality

Acylation is a common strategy to introduce ester groups at the 2' position. This modification can be used to install a variety of functionalities, including reporter groups and cross-linking agents.

Causality of Experimental Choices: The choice of acylating agent and reaction conditions is critical for achieving high yields and avoiding side reactions. Acid anhydrides and acyl halides are common acylating agents. The use of a non-nucleophilic base, such as pyridine or triethylamine, is often necessary to neutralize the acid byproduct of the reaction and to activate the 2'-hydroxyl group.

Experimental Protocol: 2'-O-Acetylation of 3',5'-di-O-TBDMS-Uridine

This protocol describes the acetylation of 3',5'-O-bis(tert-butyldimethylsilyl)-uridine, a common protected uridine derivative.

Materials:

-

3',5'-O-bis(tert-butyldimethylsilyl)-uridine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 3',5'-O-bis(tert-butyldimethylsilyl)-uridine (1 eq) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2'-O-acetyl-3',5'-di-O-TBDMS-uridine.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a new singlet corresponding to the acetyl methyl protons in the ¹H NMR spectrum and the appropriate molecular ion peak in the mass spectrum will confirm the successful acylation.

Alkylation: Forging Ether Linkages

Alkylation introduces an ether linkage at the 2' position, a modification that is generally more stable to hydrolysis than an ester linkage. 2'-O-methylation is a particularly important modification found in natural RNA, where it plays a role in stabilizing RNA structure and protecting it from degradation.[10][11]

Causality of Experimental Choices: Alkylation of the 2'-hydroxyl group typically requires a strong base to generate the more reactive alkoxide, followed by treatment with an alkylating agent. Sodium hydride (NaH) is a common base for this purpose. The choice of alkylating agent (e.g., methyl iodide for methylation) will determine the nature of the introduced alkyl group. The use of a non-polar, aprotic solvent like tetrahydrofuran (THF) is crucial to prevent side reactions with the strong base.

Experimental Protocol: 2'-O-Methylation of 3',5'-O-TIPDS-Uridine

This protocol details the methylation of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine, a protecting group strategy that allows for selective 2'-modification.[12]

Materials:

-

3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a suspension of NaH (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine (1 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (2.0 eq) to the reaction mixture and allow it to warm to room temperature.

-

Stir the reaction for 12-16 hours, monitoring its progress by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 2'-O-methyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine.

Self-Validation: Successful methylation can be confirmed by ¹H NMR spectroscopy, which will show a new singlet at approximately 3.4-3.6 ppm corresponding to the methoxy protons. Mass spectrometry will also confirm the expected increase in molecular weight.

Phosphorylation: Adding the Phosphate Moiety

Phosphorylation of the 2'-hydroxyl group is a key reaction in the study of RNA catalysis and in the synthesis of modified oligonucleotides. This modification can introduce a negative charge and alter the local structure of the RNA.

Causality of Experimental Choices: Phosphorylation can be achieved using various phosphorylating agents, such as phosphorus oxychloride (POCl₃) or phosphoramidites. The choice of reagent depends on the desired final product. Reactions are typically carried out in the presence of a base to activate the 2'-hydroxyl and to neutralize acidic byproducts.

Experimental Protocol: 2'-O-Phosphorylation of 3',5'-di-O-acetyl-uridine

This protocol provides a general method for the phosphorylation of a protected uridine.

Materials:

-

3',5'-di-O-acetyl-uridine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Triethylammonium bicarbonate (TEAB) buffer

-

Water

Procedure:

-

Dissolve 3',5'-di-O-acetyl-uridine (1 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in water and neutralize with TEAB buffer.

-

The resulting solution containing the 2'-O-phosphorylated product can be used directly for subsequent reactions or purified by ion-exchange chromatography.

Self-Validation: ³¹P NMR spectroscopy is the definitive method for confirming phosphorylation, with a characteristic signal appearing in the phosphate region of the spectrum.

Data Presentation and Visualization

Comparative Reactivity Data

The following table summarizes typical yields for the described modifications on 3',5'-protected uridine derivatives. These values are illustrative and can vary depending on the specific protecting groups, reagents, and reaction conditions.

| Modification | Protecting Groups | Reagent | Typical Yield (%) |

| Acetylation | 3',5'-di-O-TBDMS | Acetic Anhydride/Pyridine | 85-95 |

| Methylation | 3',5'-O-TIPDS | NaH/CH₃I | 70-85 |

| Phosphorylation | 3',5'-di-O-acetyl | POCl₃/Pyridine | 60-75 |

Workflow Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the 2'-O-acetylation of 3',5'-protected uridine.

Caption: Workflow for the 2'-O-methylation of 3',5'-protected uridine.

Conclusion and Future Directions

The 2'-hydroxyl group of 3',5'-protected uridine is a cornerstone of modern nucleic acid chemistry. Its strategic modification allows for the synthesis of a diverse range of RNA analogues with tailored properties for therapeutic and research applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently approach the chemical manipulation of this critical functional group.

Future advancements in this field will likely focus on the development of even more selective and efficient methods for 2'-hydroxyl modification. This includes the design of novel protecting group strategies that offer milder deprotection conditions and the discovery of new reagents that can introduce a wider array of chemical functionalities. As our understanding of the biological roles of RNA continues to expand, the ability to precisely engineer its chemical composition through modifications at the 2'-hydroxyl position will become increasingly vital for unlocking the full therapeutic and diagnostic potential of this remarkable biopolymer.

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]

-

McGinnis, J. L., Dunkle, J. A., & Cate, J. H. (2012). The 2'-hydroxyl group of the P-site tRNA stabilizes the A-site tRNA in the ribosome. RNA, 18(8), 1635-1643. [Link]

-

Weeks, K. M. (2010). Advances in RNA structure analysis by chemical probing. Current Opinion in Structural Biology, 20(3), 295-304. [Link]

-

Somoza, Á. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675. [Link]

-

Reese, C. B. (2002). The chemical synthesis of oligo-and poly-ribonucleotides: a personal account. Tetrahedron, 58(44), 8893-8920. [Link]

-

Sproat, B. S., & Lamond, A. I. (1991). 2'-O-alkyloligoribonucleotides: synthesis and applications in studying RNA splicing. Nucleic Acids Research, 19(4), 737-746. [Link]

-

Wagner, D., Verheyden, J. P., & Moffatt, J. G. (1974). Preparation and synthetic utility of 2', 3'-O-(dibutylstannylene) nucleosides. The Journal of Organic Chemistry, 39(1), 24-30. [Link]

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065-5068. [Link]

-

Li, N. S., & Tinoco Jr, I. (2002). The 2'-hydroxyl group of a G· U wobble pair in an RNA helix is a major determinant of the extra stability. Biochemistry, 41(41), 12513-12522. [Link]

-

Spitale, R. C., Crisalli, P., & Flynn, R. A. (2020). Measuring and mapping RNA modifications. Nature Reviews Chemistry, 4(8), 416-436. [Link]

Sources

- 1. RNA - Wikipedia [en.wikipedia.org]

- 2. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. glenresearch.com [glenresearch.com]

- 4. 2’-OH as a Universal Handle for Studying Intracellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical diversity of reagents that modify RNA 2′-OH in water: a review - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Conjugation of RNA via 2’-OH acylation: Mechanisms determining nucleotide reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective 2′-Hydroxyl Acylation analyzed by Protection from Exoribonuclease (RNase-detected SHAPE): direct analysis of covalent adducts and of nucleotide flexibility in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and fate of 2’ radical precursors of uridine and 2’-O-Me uridine | Poster Board #3429 - American Chemical Society [acs.digitellinc.com]

- 11. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 12. BJOC - Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications [beilstein-journals.org]

Methodological & Application

Application Note and Protocol: Synthesis of 2'-O-methyl Uridine Utilizing Trityl Protection

Abstract

This document provides a comprehensive guide for the synthesis of 2'-O-methyl uridine, a modified nucleoside of significant interest in the development of RNA-based therapeutics and diagnostics.[1][2] The protocol herein details a robust and well-established strategy employing the trityl group for the selective protection of the 5'-hydroxyl function of uridine, thereby enabling regioselective methylation at the 2'-position. This application note is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering not only a step-by-step experimental procedure but also critical insights into the rationale behind each step, potential challenges, and troubleshooting strategies.

Introduction: The Significance of 2'-O-Methylated Nucleosides

The 2'-O-methylation of ribonucleosides is a naturally occurring post-transcriptional modification found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[3][4] This modification plays a crucial role in fine-tuning the structure, stability, and function of RNA molecules. The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar imparts several desirable properties.[2][3]

From a therapeutic standpoint, the incorporation of 2'-O-methylated nucleosides into synthetic oligonucleotides offers significant advantages:

-

Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo half-life of RNA-based drugs.

-

Increased Binding Affinity: 2'-O-methylated oligonucleotides often exhibit higher binding affinity to complementary RNA strands, leading to more potent antisense and siRNA effects.

-

Reduced Immunogenicity: Modification of the ribose sugar can mitigate the innate immune responses often triggered by unmodified synthetic RNA.

Given these benefits, the efficient and scalable synthesis of 2'-O-methylated nucleosides, such as 2'-O-methyl uridine, is a critical enabling technology for the advancement of RNA therapeutics.[]

The Strategic Role of Trityl Protection

The synthesis of 2'-O-methyl uridine necessitates a carefully planned protecting group strategy to achieve regioselectivity. The primary challenge lies in differentiating between the 2', 3', and 5'-hydroxyl groups of the uridine ribose moiety. The trityl (triphenylmethyl, Tr) group is an exceptionally useful protecting group for the 5'-hydroxyl function due to several key characteristics:

-

Steric Hindrance and Selectivity: The bulky nature of the trityl group allows for the selective protection of the sterically less hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls.[6]

-

Acid Labile Removal: The trityl group is readily cleaved under mild acidic conditions, leaving other acid-sensitive functionalities intact.[7][8] This orthogonality is crucial for subsequent deprotection steps.

-

Hydrophobicity: The lipophilic nature of the trityl group aids in the purification of intermediates by standard chromatographic techniques.[8]

Methoxy-substituted trityl groups, such as monomethoxytrityl (MMT) and dimethoxytrityl (DMT), are also widely used and offer increased acid lability, allowing for even milder deprotection conditions.[8][9]

Synthetic Strategy Overview

The synthesis of 2'-O-methyl uridine via trityl protection generally follows a four-stage process. This strategy is designed to first protect the 5'-hydroxyl, then the 3'-hydroxyl, followed by methylation of the now-exposed 2'-hydroxyl, and finally, the removal of all protecting groups.

Caption: Synthetic workflow for 2'-O-methyl uridine.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Uridine | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Trityl chloride (TrCl) | 97% | Acros Organics |

| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | ≥99% | J.T. Baker |

| Methyl Iodide | 99.5% | Alfa Aesar |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |

| 80% Acetic Acid (aq.) | - | Prepare from glacial acetic acid |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Procedure

Step 1: 5'-O-Tritylation of Uridine

-

Rationale: This initial step selectively protects the primary 5'-hydroxyl group of uridine. Pyridine acts as both the solvent and an acid scavenger for the HCl generated during the reaction. DMAP is a highly effective acylation catalyst.

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add uridine (1.0 eq).

-

Add anhydrous pyridine to dissolve the uridine.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trityl chloride (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., a gradient of 0-5% methanol in dichloromethane) to yield 5'-O-trityl uridine as a white solid.

-

Step 2: Protection of the 3'-Hydroxyl Group

-

Rationale: To ensure selective methylation at the 2'-position, the 3'-hydroxyl group must be temporarily protected. Acetylation is a common and effective method for this purpose.

-

Procedure:

-

Dissolve the 5'-O-trityl uridine (1.0 eq) in anhydrous pyridine in a dry round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water and stir for 30 minutes.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3'-O-acetyl-5'-O-trityl uridine, which can often be used in the next step without further purification.

-

Step 3: 2'-O-Methylation

-

Rationale: With the 5' and 3' hydroxyls protected, the 2'-hydroxyl is now available for methylation. Sodium hydride is a strong base that deprotonates the 2'-hydroxyl, forming a reactive alkoxide that subsequently attacks the methyl iodide.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the 3'-O-acetyl-5'-O-trityl uridine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Stir the mixture at 0 °C for 1 hour.

-

Add methyl iodide (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is 3'-O-acetyl-2'-O-methyl-5'-O-trityl uridine.

-

Step 4: Deprotection

-

Rationale: This final stage involves the sequential or one-pot removal of all protecting groups to yield the desired 2'-O-methyl uridine. The acetyl group is typically removed under basic conditions, while the trityl group is cleaved with mild acid.

-

Procedure (Two-Step Deprotection):

-

Deacetylation:

-

Dissolve the crude product from Step 3 in a mixture of methanol and concentrated ammonium hydroxide (e.g., 3:1 v/v).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture in vacuo.

-

-

Detritylation:

-

Dissolve the residue from the deacetylation step in 80% aqueous acetic acid.

-

Stir at room temperature for 1-2 hours. The reaction progress can be monitored by the appearance of the insoluble trityl alcohol.

-

Remove the acetic acid under reduced pressure.

-

Co-evaporate with toluene to remove residual acetic acid.

-

-

Purification:

-

Dissolve the final crude product in a minimal amount of water or a water/methanol mixture.

-

Purify by silica gel column chromatography (e.g., a gradient of 5-15% methanol in dichloromethane) or by reverse-phase HPLC to obtain pure 2'-O-methyl uridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

-

Troubleshooting and Expert Insights

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in tritylation | Incomplete reaction; moisture in reagents/glassware. | Ensure all reagents and glassware are scrupulously dry. Increase reaction time or slightly increase the equivalents of trityl chloride. |

| Formation of di-tritylated product | Excess tritylating agent or prolonged reaction time. | Use a smaller excess of trityl chloride and carefully monitor the reaction by TLC to stop it upon consumption of the starting material. |

| Incomplete methylation | Insufficient base or methylating agent; inactive NaH. | Use fresh, high-quality NaH. Ensure the uridine derivative is completely deprotonated before adding methyl iodide. |

| Depurination during detritylation | Acid conditions are too harsh or prolonged. | Use milder acidic conditions (e.g., dichloroacetic acid in DCM) or reduce the reaction time. For acid-sensitive nucleosides, alternative deprotection methods like using iodine monobromide can be explored.[10] |

Visualization of the Synthetic Pathway

Caption: Detailed reaction scheme for the synthesis of 2'-O-methyl uridine.

Conclusion

The protocol described in this application note provides a reliable and field-tested method for the synthesis of 2'-O-methyl uridine using a trityl protection strategy. By understanding the rationale behind each step and anticipating potential challenges, researchers can confidently produce this valuable modified nucleoside for a wide range of applications in RNA biology and therapeutic development.

References

-

Synthesis of 2'-O-Methyluridine, 2'-O-Methylcytidine and Their Relating Compounds. J-Stage. [Link]

-

Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Research. [Link]

-

Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research. [Link]

-

A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

-

Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society. [Link]

-

RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Springer Nature. [Link]

-

2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Communications. [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega. [Link]

-

Targeted RNA 2'-O-methylation for Regulating Telomerase Activity. Yu Lab, Johns Hopkins University. [Link]

-

2'-O-methylation. Wikipedia. [Link]

-

The modified nucleosides of tRNAs. II. Synthesis of 2'-O-methylcytidylyl (3'-5') cytidine. National Institutes of Health. [Link]

-

Scheme 5: Synthesis of the 2'-O-MOE uridine from uridine. ResearchGate. [Link]

- Chemical syntheses of 2'-O-methoxy purine nucleosides.

-

2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? MDPI. [Link]

-

Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. ACS Catalysis. [Link]

-

2'-O-Methyluridine. Chem-Impex International. [Link]

Sources

- 1. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? | MDPI [mdpi.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. glenresearch.com [glenresearch.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Regioselective alkylation of uridine via 3',5'-trityl intermediates

Application Note: Regioselective Alkylation of Uridine via 3',5'-Di-O-Trityl Intermediates

Executive Summary

The regioselective alkylation of uridine is a cornerstone in the synthesis of modified nucleosides for mRNA therapeutics (e.g., 2'-O-methyluridine) and small molecule antivirals (N3-alkyl derivatives). While the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) protecting group is the industry standard for simultaneous 3',5'-protection, it is cost-prohibitive for large-scale manufacturing.

This guide details a cost-effective, scalable alternative: the 3',5'-di-O-trityl (Tr) strategy . We provide validated protocols for generating the 3',5'-di-O-trityl uridine intermediate and subsequently directing alkylation to either the 2'-hydroxyl (2'-OH) or the imido nitrogen (N3) by modulating base catalysis and metal coordination.

Strategic Overview & Mechanism

The core challenge in uridine functionalization is distinguishing the three nucleophilic sites: the 5'-OH (primary), the 2'-/3'-OH (secondary, cis-diol), and the N3-H (acidic, pKa ~9.2).

The 3',5'-di-O-trityl strategy relies on steric differentiation:

-

Tritylation Kinetics: The bulky trityl chloride (TrCl) reacts rapidly with the unhindered 5'-OH.

-

Isomeric Equilibration: Subsequent reaction at the secondary hydroxyls produces a mixture of 2',5'- and 3',5'-isomers. However, the 3',5'-di-O-trityl isomer is thermodynamically accessible and can be isolated via crystallization or chromatography.

-

Regioselective Alkylation:

-

Path A (2'-O-Alkylation): Uses Silver(I) Oxide (Ag₂O). Ag(I) coordinates with the 2'-OH and the halide leaving group, facilitating nucleophilic attack while minimizing N3 deprotonation.

-

Path B (N3-Alkylation): Uses weak bases (e.g., K₂CO₃). The N3 proton is significantly more acidic than the 2'-OH (pKa ~9.2 vs. ~12.5), allowing exclusive N3 alkylation without affecting the free 2'-hydroxyl.

-

Workflow Diagram

Figure 1: Divergent synthesis of 2'-O-alkyl and N3-alkyl uridine derivatives via the 3',5'-di-O-trityl scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-Di-O-Trityl Uridine

Objective: To protect the 3' and 5' positions, leaving the 2'-OH free.

Reagents:

-

Uridine (dried in vacuo over P₂O₅)

-

Trityl Chloride (TrCl)

-

Pyridine (anhydrous)

-

Ethanol (for recrystallization)

Step-by-Step Procedure:

-

Dissolution: Suspend Uridine (10.0 g, 41 mmol) in anhydrous pyridine (100 mL).

-

Tritylation: Add Trityl Chloride (28.5 g, 102 mmol, 2.5 eq).

-

Thermal Isomerization: Heat the reaction mixture to 100°C for 3 hours.

-

Expert Insight: Heating is critical. At room temperature, the kinetic 2',5'-isomer forms significantly. High temperature promotes thermodynamic equilibration favoring the sterically less crowded 3',5'-isomer.

-

-

Work-up: Pour the hot solution into ice-water (1 L) with vigorous stirring. A gummy precipitate will form.

-

Isolation: Decant the water. Dissolve the gum in minimal Dichloromethane (DCM) and wash with water. Dry organic layer over Na₂SO₄.

-

Purification (Crucial): Evaporate DCM. Recrystallize the residue from boiling Ethanol (or Benzene/Cyclohexane).

-

Target: The 3',5'-di-O-trityl uridine crystallizes more readily than the 2',5'-isomer.

-

Yield: Expect 50–60% of the specific 3',5'-isomer.

-

Validation:

-

TLC: (DCM:MeOH 95:5). The 3',5'-isomer typically has a slightly higher Rf than the 2',5'-isomer due to internal H-bonding of the free 2'-OH with the base.

-

¹H NMR: The H-2' signal appears as a doublet of doublets (or broad singlet) that shifts downfield upon D₂O exchange if not H-bonded.

Protocol 2: Regioselective 2'-O-Alkylation (Ag₂O Method)

Objective: Alkylation of the 2'-OH without touching the N3 position.

Reagents:

-

3',5'-Di-O-Trityl Uridine (from Protocol 1)

-

Alkyl Iodide (e.g., Methyl Iodide, Ethyl Iodide)

-

Silver(I) Oxide (Ag₂O) - Freshly opened

-

DCM or DMF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Dissolve 3',5'-di-O-trityl uridine (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add Ag₂O (2.0 eq). The suspension will turn black/brown.

-

Alkylation: Add Alkyl Iodide (5.0 eq).

-

Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC.

-

Mechanism Note: Ag(I) acts as a "soft" Lewis acid, assisting the leaving group (Iodide) and coordinating the 2'-oxygen, enhancing its nucleophilicity without creating a "naked" anion that would deprotonate N3.

-

-

Work-up: Filter through a Celite pad to remove silver salts. (Caution: Silver waste is hazardous).

-

Extraction: Dilute filtrate with EtOAc, wash with 5% NaHCO₃, then Brine.

-

Detritylation (Final Step): Treat the crude product with 80% Acetic Acid at 60°C for 2 hours to remove trityl groups.

Data Summary: Selectivity Ratios

| Method | Base/Promoter | Major Product | 2'-O : N3-Alkyl Ratio |